molecular formula C16H11Cl2N5O3S B6069647 N-(2,4-dichlorophenyl)-N'-[5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-yl]urea

N-(2,4-dichlorophenyl)-N'-[5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-yl]urea

Cat. No. B6069647
M. Wt: 424.3 g/mol
InChI Key: KPKBVVOEYCYSGS-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-N'-[5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-yl]urea, commonly known as DNTU, is a synthetic compound that has gained significant attention in recent years due to its potential applications in various scientific research fields. DNTU is a thiadiazole derivative with a molecular weight of 430.2 g/mol and a chemical formula of C15H11Cl2N5O3S.

Scientific Research Applications

Antiviral Activity

MDL-860 has demonstrated antiviral potential. Researchers have investigated its effects against specific viruses, aiming to understand its mechanism of action and evaluate its efficacy. For instance, a study by Torney et al. explored the antiviral activity and mechanism of MDL-860 . Further investigations could focus on optimizing its antiviral properties and identifying specific viral targets.

Crop Protection

Thiadiazole derivatives like MDL-860 have been explored for their potential in crop protection. Investigating its effects on plant pathogens, growth regulation, and stress tolerance could contribute to sustainable agriculture. Researchers might assess its safety for non-target organisms and environmental impact.

Torney, H. L., Dulworth, J. K., & Steward, D. L. (1990). Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860). Antimicrobial agents and chemotherapy, 34(8), 1535–1539. Read more

properties

IUPAC Name

1-(2,4-dichlorophenyl)-3-[5-[(4-nitrophenyl)methyl]-1,3,4-thiadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N5O3S/c17-10-3-6-13(12(18)8-10)19-15(24)20-16-22-21-14(27-16)7-9-1-4-11(5-2-9)23(25)26/h1-6,8H,7H2,(H2,19,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPKBVVOEYCYSGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=NN=C(S2)NC(=O)NC3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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